Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
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Overview
Description
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog It is structurally similar to thymidine triphosphate, a natural nucleotide involved in DNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Modification of the Sugar Moiety: The 3’-hydroxyl group of thymidine is replaced with a 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl) group
Phosphorylation: The 5’-hydroxyl group of the modified thymidine is then phosphorylated to form the triphosphate moiety. This step typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
Scientific Research Applications
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is used in studies of DNA replication and repair, as well as in the development of new diagnostic tools and therapeutic agents.
Industry: The compound can be used in the development of new materials and technologies, such as biosensors and nanotechnology.
Mechanism of Action
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleotide can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This makes it a useful tool in studying DNA replication and repair mechanisms, as well as in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Thymidine triphosphate: A natural nucleotide involved in DNA synthesis.
2’-Deoxyadenosine 5’-triphosphate: Another natural nucleotide used in DNA synthesis.
2’-Deoxyguanosine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.
2’-Deoxycytidine 5’-triphosphate: A natural nucleotide used in DNA synthesis.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in biochemical research and therapeutic development.
Properties
CAS No. |
131673-54-6 |
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Molecular Formula |
C14H22N5O13P3 |
Molecular Weight |
561.27 g/mol |
IUPAC Name |
[[(2S,3S,5R)-3-(4,5-dimethyltriazol-1-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N5O13P3/c1-7-5-18(14(21)15-13(7)20)12-4-10(19-9(3)8(2)16-17-19)11(30-12)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,10-12H,4,6H2,1-3H3,(H,25,26)(H,27,28)(H,15,20,21)(H2,22,23,24)/t10-,11+,12+/m0/s1 |
InChI Key |
PZIDXXPHORPBKG-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C |
Origin of Product |
United States |
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